Mycophenolic acid acyl-b-D-glucuronide synthesis pathway
Mycophenolic acid acyl-b-D-glucuronide synthesis pathway
Technical Guide: Synthesis and Characterization of Mycophenolic Acid Acyl- -D-Glucuronide (AcMPAG)
Executive Summary & Clinical Significance
Mycophenolic acid (MPA) is the active immunosuppressant metabolite of mycophenolate mofetil (MMF) and enteric-coated mycophenolate sodium (EC-MPS). While the major metabolic pathway involves the formation of the pharmacologically inactive phenolic glucuronide (MPAG) via UGT1A9, a minor but toxicologically critical pathway leads to the formation of Mycophenolic acid acyl-
Unlike the stable ether-linked MPAG, AcMPAG is a reactive electrophile. It undergoes pH-dependent acyl migration and hydrolysis, capable of forming covalent adducts with plasma proteins (e.g., albumin) and tissue macromolecules. These adducts are implicated in the gastrointestinal toxicity and potential immunogenicity associated with chronic MPA therapy.
This guide provides a definitive protocol for the synthesis, purification, and stabilization of AcMPAG to support pharmacokinetic and toxicological assays.
Biosynthetic Pathway & Enzymology
The formation of AcMPAG is regio- and stereoselective. Understanding the specific UGT isoforms is essential for enzymatic synthesis strategies.
Enzymatic Mechanism
-
Primary Isoform: UGT2B7 is the dominant catalyst for the acyl-glucuronidation of MPA.[1]
-
Secondary Isoforms: UGT1A8 (intestinal) plays a minor role.
-
Contrast: UGT1A9 is almost exclusively responsible for the formation of the phenolic glucuronide (MPAG).[1]
Pathway Diagram
Figure 1: Differential metabolic pathways of Mycophenolic Acid showing the divergence between detoxification (MPAG) and bioactivation (AcMPAG).
Chemical Synthesis Protocol
Direct chemical synthesis is preferred over enzymatic methods for generating gram-scale quantities required for reference standards. The Selective Acylation Method is the industry standard due to its high stereoselectivity for the
Retrosynthetic Strategy
The synthesis relies on the coupling of the free carboxylic acid of MPA with a selectively protected glucuronic acid donor (Allyl glucuronate), followed by mild deprotection to preserve the labile acyl-glycosidic bond.
Reagents & Materials
-
Substrate: Mycophenolic Acid (MPA)[1][2][3][4][5][6][7][8][9]
-
Donor: Allyl
-D-glucuronate (unprotected hydroxyls) -
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] -
Scavenger: Morpholine
Step-by-Step Protocol
Step 1: Selective Acylation (Coupling)
-
Dissolution: Dissolve MPA (1.0 eq) and Allyl D-glucuronate (1.2 eq) in anhydrous DMF under an inert atmosphere (N
or Ar). -
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0°C.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow to warm to room temperature. Stir for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with 1M HCl (cold), saturated NaHCO
, and brine. Dry over Na SO and concentrate. -
Purification: Flash chromatography (SiO
, DCM:MeOH gradient) to isolate MPA-acyl-allyl-glucuronate .
Step 2: Deprotection (Allyl Removal)
Note: This step must be performed under mild conditions to prevent hydrolysis of the acyl glucuronide.
-
Solvation: Dissolve the intermediate from Step 1 in anhydrous THF.
-
Catalysis: Add Pd(PPh
) (0.05 eq) and Morpholine (10 eq). -
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Isolation: Filter the reaction mixture. The product is best purified immediately via preparative HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid) to remove the morpholine salts and catalyst.
-
Lyophilization: Freeze-dry the purified fractions immediately to obtain AcMPAG as a white powder. Store at -80°C.
Synthesis Workflow Diagram
Figure 2: Chemical synthesis workflow using the HATU/Allyl-ester strategy.
Stability & Handling (Critical)
Acyl glucuronides are inherently unstable at physiological pH. Strict adherence to the following handling protocols is required to prevent acyl migration (rearrangement to 2, 3, and 4-O-acyl isomers) or hydrolysis.
Stability Profile
| Condition | Stability Status | Recommendation |
| pH < 5.0 | Stable | Use 0.1% Formic Acid or Acetic Acid in all solvents. |
| pH 7.4 (37°C) | Unstable | Half-life approx. 0.5 - 2 hours. Avoid neutral buffers. |
| Temperature | Sensitive | Keep on ice during handling. Store at -80°C. |
| Solvent | Variable | Stable in DMSO/Acidic MeOH. Unstable in wet alkaline solvents. |
Acyl Migration Mechanism
At pH > 7, the free hydroxyl group at C-2 of the glucuronic acid attacks the ester carbonyl at C-1, leading to a migration of the MPA moiety to the C-2 position. This cascade continues to C-3 and C-4. These isomers are resistant to
Analytical Characterization
1H NMR Spectroscopy
The diagnostic signal for AcMPAG is the anomeric proton (H-1) of the glucuronic acid moiety.
-
H-1 Shift:
5.60 – 5.80 ppm (Doublet). -
Coupling Constant:
Hz.-
Interpretation: The large coupling constant confirms the
-configuration . The downfield shift (compared to 5.1 ppm for ether glucuronides like MPAG) confirms the acyl (ester) linkage .
-
LC-MS/MS Parameters
Differentiation between MPAG and AcMPAG relies on chromatographic separation, as they are isobaric.
-
Precursor Ion: m/z 514.2 [M+H]
or 532.2 [M+NH ] -
Product Ion: m/z 321.1 (MPA fragment, loss of glucuronic acid - 176 Da).
-
Retention Time: AcMPAG typically elutes after MPAG on Reverse Phase (C18) columns due to the masking of the carboxylic acid polarity by the ester bond.
Table 1: MS/MS Transition Summary
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| MPA | 321.1 | 207.1 | 25 | 20 |
| MPAG | 514.2 | 321.1 | 30 | 15 |
| AcMPAG | 514.2 | 321.1 | 30 | 15 |
Note: Chromatographic resolution is mandatory. Use a gradient of Water/Acetonitrile with 0.1% Formic Acid.
References
-
Shipkova, M., et al. (1999).[6][7] Identification of the Acyl Glucuronide of Mycophenolic Acid in Plasma of Transplant Recipients.[1][4][11][12] Clinical Chemistry.[13]
-
Berry, L. M., et al. (2009). Convenient syntheses of the in vivo carbohydrate metabolites of mycophenolic acid: reactivity of the acyl glucuronide.[1][14] Tetrahedron Letters.[14]
-
Picard, N., et al. (2005). Identification of the UDP-glucuronosyltransferase isoforms involved in mycophenolic acid phase II metabolism. Drug Metabolism and Disposition.[8][15]
-
Shipkova, M., et al. (2001). The Acyl Glucuronide Metabolite of Mycophenolic Acid Inhibits the Proliferation of Human Mononuclear Leukocytes. Transplantation.[3][4][5][9][12][15][16]
-
Stachulski, A. V., et al. (2006).[17] Synthesis of acyl glucuronides: optimization of the selective acylation of allyl glucuronate. Organic & Biomolecular Chemistry.[5][14]
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